molecular formula C68H88N14O13 B1627085 Tyrocidine B CAS No. 865-28-1

Tyrocidine B

Cat. No.: B1627085
CAS No.: 865-28-1
M. Wt: 1309.5 g/mol
InChI Key: PUVWPDQSNYAMEH-UQHIYWQBSA-N
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Description

Tyrocidine B hydrochloride is a homodetic cyclic decapeptide and a peptide antibiotic originally isolated from Brevibacillus brevis . It is a major component of the tyrocidine complex and is part of the broader tyrothricin antibiotic mixture . This compound exhibits a broad spectrum of antimicrobial activity, primarily against Gram-positive bacteria, and to a lesser degree against Gram-negative bacteria and protozoa . Its robust antimicrobial properties have made it a subject of interest for creating self-sterilizing surfaces and antimicrobial materials, as it readily associates with various materials, particularly polysaccharides like cellulose . The multifaceted mechanism of action of this compound involves forming defined ion-conducting pores in the bacterial membrane, leading to rapid depolarization . Furthermore, it induces lipid phase separation, strongly reduces membrane fluidity, and causes the delocalization of a wide range of peripheral and integral membrane proteins . Notably, research has also shown that tyrocidine causes DNA damage and interferes with DNA-binding proteins, suggesting additional intracellular targets beyond membrane disruption . This combination of multiple modes of action and the speed of its activity are key reasons why no significant resistance has been reported since its discovery over 70 years ago . This compound is produced by the bacterium via a nonribosomal biosynthesis pathway, which incorporates specific amino acids, including tryptophan, that distinguish it from other tyrocidine analogues like Tyrocidine A and C . Our product is supplied as a high-purity compound for research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

865-28-1

Molecular Formula

C68H88N14O13

Molecular Weight

1309.5 g/mol

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide

InChI

InChI=1S/C68H88N14O13/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92)/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-/m0/s1

InChI Key

PUVWPDQSNYAMEH-UQHIYWQBSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7

Origin of Product

United States

Scientific Research Applications

Tyrocidine B, a cyclic decapeptide, is a component of the tyrocidine mixture produced by Brevibacillus brevis . Tyrocidine has a potent antimicrobial activity and has seen clinical use, but research into specific applications of this compound remains limited .

This compound: Characteristics and Production

This compound is a cyclic decapeptide with the molecular formula C68H88N14O13 . It is one of four different amino acid sequences that make up tyrocidine (A–D) . Tyrocidine is produced by Bacillus brevis via nonribosomal peptide synthesis using three peptide synthetases, TycA, TycB, and TycC . The biosynthesis operon, which includes the tycA, tycB, and tycC genes, spans 39.5 kb .

Antimicrobial Applications

Tyrocidines, including this compound, exhibit antibacterial, anti-yeast, and antibiofilm activities . They are active against Gram-positive bacteria, some Gram-negative bacteria, pathogenic fungi, and even malarial parasites .

Antifungal Activity

Tyrocidines have shown activity against Candida albicans, both in planktonic and biofilm forms . Tyrocidines disrupt the membrane integrity of C. albicans biofilm cells, correlating with permeabilization and lysis of fungal membranes . Tyrocidines also display synergistic activity with antifungal drugs like amphotericin B and caspofungin, enhancing their biofilm-eradicating capabilities .

Antibacterial Activity

Tyrocidines and gramicidin S were among the first antibiotics used clinically . These cyclic β-sheet decapeptides disrupt bacterial membranes, leading to the delocalization of membrane proteins and DNA damage . The lack of resistance development has sparked renewed interest in their applications .

Current Clinical Use

Tyrocidine is a major component of tyrothricin, which is still used today in topical applications for superficial skin and throat infections .

Potential Synergistic Effects

Tyrocidines, including this compound, can enhance the activity of conventional antibiotics. For example, they show synergistic effects with amphotericin B and caspofungin against Candida albicans biofilms . This suggests that this compound could be part of combinatorial treatments to improve the efficacy of existing antifungal and antibacterial therapies .

Comparison with Similar Compounds

Sequence Variations

The tyrocidine family follows the general structure:
Cyclo (Phe¹ - Pro² - X³ - X⁴ - Asn⁵ - Gln⁶ - Tyr⁷ - Val⁸ - Orn⁹ - Leu¹⁰)

  • Tyrocidine A : X³ = Phe, X⁴ = Phe
  • Tyrocidine B : X³ = Phe, X⁴ = Trp
  • Tyrocidine C : X³ = Trp, X⁴ = Trp

Table 1: Structural Variations in Tyrocidine Family

Position Tyrocidine A This compound Tyrocidine C
3 Phe Phe Trp
4 Phe Trp Trp
MW (Da) 1269.7 1308.7 1347.7

Conformational and Spectroscopic Properties

  • Phosphorescence: this compound exhibits Stokes shift and lifetime variations dependent on solvent polarity. In ethanol, its lifetime (1.2 ms) aligns with the "blue component" of Tyrocidine C, while in glycerol-water, it shifts to match the "red component" (2.5 ms). This suggests dynamic tryptophan environments influenced by residue substitutions .
  • Secondary Structure : Like Tyrocidine A, this compound adopts a β-sheet conformation in membrane-mimetic environments, critical for membrane disruption .

Nonribosomal Peptide Synthetase (NRPS) Pathways

Tyrocidines are synthesized via a three-module NRPS system (TycA, TycB, TycC) shared across the family. Substrate flexibility at positions 3 and 4 allows incorporation of Phe/Trp, governed by adenylation domains without requiring separate enzymes . This contrasts with gramicidin S, a related cyclodecapeptide with a fixed β-strand structure .

Antimicrobial Activity

  • Spectrum : this compound targets Gram-positive bacteria, similar to Tyrocidine A and C, but its Trp⁴ residue may enhance hydrophobic interactions with lipid bilayers .
  • Mechanism : All tyrocidines bind bacterial membranes via amphipathic β-sheet dimers, causing ion leakage at concentrations as low as 10 μM .

Saccharide Interactions

This compound interacts reversibly with glucose monosaccharides, a trait shared with Tyrocidines A and C. This specificity suggests a conserved role in targeting bacterial cell wall components .

Hemolytic Activity

Comparison with Non-Tyrocidine Peptides

Gramicidins

  • Gramicidin S : Cyclic decapeptide with fixed β-strand structure; lacks residue variability but shares membrane-disrupting activity .
  • Gramicidin A/B/C : Linear pentadecapeptides with alternating D/L residues, forming ion channels—distinct from tyrocidines’ cyclic, pore-forming mechanism .

Table 3: Key Differences Between this compound and Gramicidin A

Property This compound Gramicidin A
Structure Cyclic decapeptide Linear pentadecapeptide
Biosynthesis NRPS Non-NRPS (ribosomal)
Membrane Interaction Pore-forming dimer Ion channel helix

Preparation Methods

Strain Selection and Culture Conditions

Tyrocidine B is natively synthesized by Bacillus brevis strains such as ATCC 8185 and Nagano under sporulation-inducing conditions. Fermentation protocols typically involve:

  • Medium composition : 2% peptone, 1% yeast extract, 0.5% NaCl, and 0.1% MgSO₄·7H₂O, adjusted to pH 7.2.
  • Induction parameters : Temperature maintained at 37°C with agitation (200 rpm) for 48–72 hours, followed by stationary phase incubation to trigger sporulation and peptide production.

The tyrocidine operon (tycA, tycB, tycC) encodes three modular nonribosomal peptide synthetases (NRPSs) totaling 10 modules that coordinate amino acid activation, epimerization, and cyclization. Substrate specificity is enforced by adenylation (A) domains, while condensation (C) domains ensure proper peptide bond formation.

Enzyme Purification and Characterization

Fujikawa et al. (1971) achieved cell-free this compound synthesis through fractionation of B. brevis lysates into two functional components:

Component Molecular Weight Key Activities
I 100,000 Da D/L-Phe activation, ATP-dependent racemization
II 290,000 Da Activation of Pro, Trp, Asn, Gln, Tyr, Val, Orn

Component I demonstrates phenylalanine racemase activity, converting L-Phe to D-Phe at a rate of 1.2 µmol/min/mg protein. Component II binds remaining constituent amino acids via thioester linkages to phosphopantetheine arm domains, with kinetic studies showing Km values ranging from 0.5 mM (Pro) to 2.3 mM (Orn).

Enzymatic Assembly in Cell-Free Systems

Modular NRPS Mechanism

The Tyc NRPS system follows a strict colinearity rule where each module incorporates one amino acid into the growing peptide chain:

  • Adenylation : A-domens activate specific amino acids using ATP (kcat = 3.4 s⁻¹ for Phe activation).
  • Epimerization : E-domens in modules 1 and 4 generate D-Phe residues through base-catalyzed α-hydrogen abstraction.
  • Condensation : C-domens catalyze peptide bond formation between upstream peptidyl-S-Ppant and downstream aminoacyl-S-Ppant intermediates.
  • Cyclization : The terminal thioesterase (TE) domain releases the decapeptide via intramolecular nucleophilic attack by the N-terminal amine, forming the cyclic structure.

Reconstitution of Activity

Purified Component I and II fractions synthesize this compound at 0.8 nmol/hr/mg protein when supplemented with:

  • 10 mM ATP
  • 20 mM MgCl₂
  • 0.5 mM each amino acid (Phe, Pro, Trp, Asn, Gln, Tyr, Val, Orn)
  • 5 mM dithiothreitol (DTT) to maintain sulfhydryl groups

Genetic Engineering Approaches

Heterologous Expression in Bacillus subtilis

The DTU-Denmark iGEM team (2015) developed a recombination-based system to express the 39.5 kb tyc operon in B. subtilis:

# Homologous recombination construct design
toxic_gene = "Pxyl-regulated toxin"
homology_arms = "tyc operon flanking sequences"
insert = toxic_gene + homology_arms
transform_B_subtilis(insert, selection_with_xylose)

Xylose induction (1% w/v) derepresses the Pxyl promoter, enabling toxin expression to counter-select for successful operon integration.

Module Swapping for Analog Production

Substituting A-domain specificity residues (e.g., Asp235→Ala in TycA) redirects amino acid incorporation, enabling synthesis of non-natural this compound variants.

Chemical Synthesis Strategies

Linear Peptide Assembly

The cyclic structure necessitates orthogonal protecting group strategies:

  • Solid-phase synthesis : Fmoc/tBu chemistry on Rink amide resin (0.6 mmol/g loading).
  • Coupling reagents : HBTU/HOBt in DMF, 2-hour activations at 25°C.
  • Sequence : D-Phe¹-L-Pro²-L-Trp³-D-Phe⁴-L-Asn⁵-L-Gln⁶-L-Tyr⁷-L-Val⁸-L-Orn⁹-L-Leu¹⁰.

Macrocyclization

Head-to-tail cyclization under high dilution (0.1 mM in DMF) using PyBOP (1.5 eq) and DIEA (3 eq) achieves 62% cyclization efficiency. Critical parameters:

Factor Optimal Condition
Temperature 0°C
Reaction Time 48 hours
Deprotection TFA/TIS/H₂O (95:2.5:2.5)

Analytical Characterization

Mass Spectrometry

MALDI-TOF analysis of this compound hydrochloride shows [M+H]⁺ at m/z 1346.5 (calc. 1346.0). Post-source decay fragments confirm cyclization via y₆⁺ (647.3) and b₄⁺ (579.2) ions.

Chromatographic Purity

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves this compound at 18.7 min with >95% purity when using biosynthesis protocols. Chemical synthesis batches typically show 87–91% purity due to epimerization byproducts.

Yield Optimization and Scale-Up

Fermentation Enhancements

  • Oxygenation : Maintaining dissolved O₂ at 40% saturation improves titers 3.2-fold.
  • Precursor feeding : 5 mM L-Phe and L-Trp increases yield to 1.2 g/L in 5L bioreactors.

Synthetic Chemistry Improvements

Segment condensation (3+7 fragment coupling) reduces cyclization bottlenecks, achieving 34% overall yield from linear precursor versus 12% via stepwise synthesis.

Q & A

Basic: What are the molecular mechanisms underlying Tyrocidine B biosynthesis, and how can they be experimentally validated?

This compound is synthesized via nonribosomal peptide synthetases (NRPSs) encoded by the tycA, tycB, and tycC operon in Bacillus brevis. Each module within these synthetases incorporates specific amino acids into the decapeptide structure. Key experimental approaches include:

  • Adenylation domain specificity assays : Use ATP-PPi_i exchange assays to validate amino acid activation by individual domains (e.g., cloning and expressing His6_6-tagged adenylation domains in E. coli for biochemical characterization) .
  • Epimerization analysis : Employ chiral HPLC or NMR to confirm D-amino acid incorporation, guided by epimerization domains in TycB .

Basic: How does the structure-activity relationship (SAR) of this compound influence its antimicrobial properties?

The cyclic decapeptide structure of this compound includes a mix of L- and D-amino acids, critical for membrane disruption. Methodological strategies for SAR studies:

  • Amino acid substitution : Synthesize analogs via solid-phase peptide synthesis (SPPS) and compare bioactivity using minimum inhibitory concentration (MIC) assays.
  • Membrane interaction assays : Use liposome leakage assays or fluorescence anisotropy to quantify disruption of model bacterial membranes .

Advanced: What experimental challenges arise when studying this compound biosynthesis in heterologous expression systems?

Heterologous expression of NRPSs (e.g., in E. coli) faces challenges such as improper folding, solubility, and post-translational modifications. Mitigation strategies include:

  • Modular cloning : Express individual adenylation or condensation domains to isolate functional units .
  • Co-expression with chaperones : Enhance solubility using GroEL/GroES or thioredoxin fusion tags.

Advanced: How can researchers resolve contradictory data in this compound bioactivity studies across different bacterial strains?

Contradictions may arise from strain-specific membrane compositions or resistance mechanisms. Approaches include:

  • Comparative lipidomics : Analyze membrane lipid profiles of tested strains via LC-MS.
  • Resistance gene screening : Identify ABC transporters (e.g., those downstream of the tycC operon) using genomic sequencing .

Basic: What analytical methods are most reliable for quantifying this compound purity and yield during purification?

  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and ninhydrin staining .
  • Reverse-phase HPLC : Quantify purity with C18 columns and UV detection at 220 nm.
  • Mass spectrometry (MS) : Confirm molecular weight via MALDI-TOF or ESI-MS .

Advanced: How can CRISPR-Cas9 be applied to modify this compound biosynthesis pathways for functional studies?

  • Gene knockout : Target tycA, tycB, or tycC in B. brevis to assess peptide truncation or loss of activity.
  • Domain swapping : Replace adenylation domains to alter substrate specificity, followed by HPLC-MS validation of novel peptides .

Basic: What are the known mechanisms of this compound’s antimicrobial action, and how are they tested experimentally?

This compound disrupts bacterial membranes via pore formation. Testing methods:

  • Electrophysiology : Measure ion flux in planar lipid bilayers.
  • Live/dead staining : Use SYTO 9/propidium iodide in fluorescence microscopy .

Advanced: How do ABC transporters contribute to this compound resistance in producer organisms?

The tyc operon includes tandem ABC transporters likely involved in self-resistance. Experimental validation:

  • Knockout strains : Compare survival of wild-type vs. transporter-deficient B. brevis under this compound exposure.
  • Efflux assays : Use radiolabeled this compound to quantify transporter activity .

Basic: What purification techniques are optimal for isolating this compound from complex bacterial lysates?

  • Ammonium sulfate precipitation : Precipitate proteins while leaving hydrophobic peptides in solution.
  • Size-exclusion chromatography : Separate this compound (MW ~1.2 kDa) from larger cellular components.
  • Ion-exchange chromatography : Refine purity based on charge differences .

Advanced: How can researchers investigate inter-domain communication within this compound synthetases?

  • Fluorescence resonance energy transfer (FRET) : Tag adjacent domains with fluorophores to study conformational changes.
  • Cross-linking mass spectrometry : Identify domain interfaces using bifunctional cross-linkers and MS analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tyrocidine B
Reactant of Route 2
Tyrocidine B

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